4-methyl-3-(1H-pyrazol-4-yl)benzoic acid
Overview
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “4-methyl-3-(1H-pyrazol-4-yl)” part suggests that a methyl group and a pyrazolyl group are attached to the benzene ring of the benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring (from the benzoic acid) with a methyl group and a pyrazolyl group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
As a derivative of benzoic acid, this compound would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the pyrazolyl group might also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the carboxylic acid group, the methyl group, and the pyrazolyl group. For example, it would likely be somewhat polar due to the carboxylic acid group .Scientific Research Applications
Anticancer Activities
A series of derivatives containing the pyrazole moiety were synthesized and evaluated for their anticancer activities. Compounds with benzyl at the 1-position of indole and carboxyl at the phenyl part of pyrazole showed promising activity against lung cancer cells, providing a basis for further optimization as lung cancer inhibitory agents (Jing et al., 2012).
Supramolecular Structures
Research into the supramolecular structures of substituted 4-pyrazolylbenzoates revealed complex hydrogen-bonded arrangements in one, two, and three dimensions, showcasing the potential of these compounds in the design of new materials with specific properties (Portilla et al., 2007).
Drug Molecule Interactions
Studies on pyrazole-based drug molecules highlighted their potential in combating bacterial infections, with particular focus on their interactions against S. aureus DNA gyrase. These findings underscore the potential of pyrazole derivatives in developing new antimicrobial agents (Shubhangi et al., 2019).
Theoretical Studies on Molecular Properties
Theoretical studies using density functional theory (DFT) explored the corrosion inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds. This research provides insights into the chemical reactivity and potential applications of these compounds as corrosion inhibitors (Wang et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-3-(1H-pyrazol-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-3-8(11(14)15)4-10(7)9-5-12-13-6-9/h2-6H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBATMNIWVLWHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(1H-pyrazol-4-yl)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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